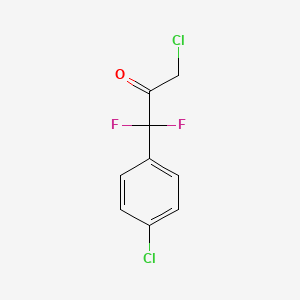![molecular formula C14H16F3NO6 B6231439 ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid CAS No. 502842-32-2](/img/no-structure.png)
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid (EAAOA) is an organic compound that has been studied for its potential therapeutic and medicinal applications. EAAOA is an amide derivative of an amino acid, and is composed of a carboxylic acid and an amine group. It is a colorless solid with a melting point of about 57-58°C. EAAOA is soluble in water and ethanol, and has a molecular weight of 277.27 g/mol.
Mécanisme D'action
The exact mechanism of action of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been suggested that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid may act as an antioxidant by scavenging free radicals. Furthermore, it is believed to have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid can inhibit the growth of cancer cells and reduce the production of pro-inflammatory mediators, such as prostaglandins. In addition, it has been shown to have anti-oxidant and anti-microbial properties. Furthermore, it has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Furthermore, it is soluble in water and ethanol, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in laboratory experiments. For example, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments. In addition, it is not very soluble in lipids, which can limit its use in certain biological experiments.
Orientations Futures
The potential therapeutic applications of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid are still being explored. Future research should focus on further elucidating the biochemical and physiological effects of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid and its mechanism of action. In addition, further studies should be conducted to determine the efficacy and safety of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in clinical trials. Furthermore, research should focus on developing new synthetic methods for producing ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid, as well as exploring its potential applications in drug delivery systems. Finally, further research should be conducted to explore the potential applications of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in the treatment of neurological disorders, such as Alzheimer's disease.
Méthodes De Synthèse
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid can be synthesized by reacting a mixture of oxalic acid and 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid (ATPP) in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the oxalic acid reacts with the base to form sodium oxalate and hydrogen gas. In the second step, the ATPP reacts with the oxalate to form ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid. The reaction can be catalyzed by adding a small amount of an acid, such as hydrochloric acid.
Applications De Recherche Scientifique
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid has been studied for its potential therapeutic and medicinal applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it has been studied for its ability to inhibit the growth of cancer cells. Furthermore, it has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid involves the reaction of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate with oxalic acid.", "Starting Materials": [ "Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate", "Oxalic acid" ], "Reaction": [ "Step 1: Dissolve ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate in a suitable solvent such as ethanol or methanol.", "Step 2: Add oxalic acid to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with cold solvent to obtain the desired product, ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid." ] } | |
Numéro CAS |
502842-32-2 |
Nom du produit |
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid |
Formule moléculaire |
C14H16F3NO6 |
Poids moléculaire |
351.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



